molecular formula C5H10N2S B13838952 2-Propenethioamide, 3-(dimethylamino)-

2-Propenethioamide, 3-(dimethylamino)-

Cat. No.: B13838952
M. Wt: 130.21 g/mol
InChI Key: CITZWTNUFMSYPZ-UHFFFAOYSA-N
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Description

3-(Dimethylamino)prop-2-enethioamide is an organic compound with the molecular formula C6H12N2S. It is a thioamide derivative and is known for its applications in organic synthesis, particularly in the formation of functionalized azines. This compound is characterized by the presence of a dimethylamino group and a thioamide group attached to a prop-2-ene backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylamino)prop-2-enethioamide can be achieved through the reaction of cyclohexylidenecyanothioacetamide with N,N-dimethylformamide dimethyl acetal. The reaction conditions play a crucial role in determining the final product. When the starting reagents are refluxed without a solvent, 3-(methylsulfanyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is formed. refluxing in benzene for 8 hours leads to the formation of 2-cyano-3-(dimethylamino)prop-2-enethioamide .

Industrial Production Methods: Industrial production methods for 3-(Dimethylamino)prop-2-enethioamide typically involve large-scale synthesis using similar reaction conditions as described above. The choice of solvent and reaction time are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(Dimethylamino)prop-2-enethioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Dimethylamino)prop-2-enethioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)prop-2-enethioamide involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thioamide group can act as a nucleophile in various reactions. These interactions facilitate the compound’s role in organic synthesis and its potential biological activities.

Comparison with Similar Compounds

  • 3-(Methylsulfanyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
  • 3-Aryl-2-cyanoprop-2-enethioamides

Comparison: 3-(Dimethylamino)prop-2-enethioamide is unique due to its specific functional groups, which provide distinct reactivity and applications.

Properties

Molecular Formula

C5H10N2S

Molecular Weight

130.21 g/mol

IUPAC Name

3-(dimethylamino)prop-2-enethioamide

InChI

InChI=1S/C5H10N2S/c1-7(2)4-3-5(6)8/h3-4H,1-2H3,(H2,6,8)

InChI Key

CITZWTNUFMSYPZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=CC(=S)N

Origin of Product

United States

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